molecular formula C14H23N5 B11734081 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11734081
M. Wt: 261.37 g/mol
InChI Key: UVBFVGKXJXDVLK-UHFFFAOYSA-N
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Description

4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two pyrazole rings, each substituted with a propan-2-yl group, and a methyl group at the 4-position of one of the pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:

  • Formation of the Pyrazole Rings: : The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring.

  • Substitution with Propan-2-yl Groups: : The next step involves the introduction of propan-2-yl groups at the 1-position of the pyrazole rings. This can be achieved through alkylation reactions using propan-2-yl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

  • Methylation at the 4-Position: : The methyl group at the 4-position of one of the pyrazole rings can be introduced through a methylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.

  • Formation of the Amine Linkage: : The final step involves the formation of the amine linkage between the two pyrazole rings. This can be achieved through a reductive amination reaction using a suitable reducing agent, such as sodium cyanoborohydride, in the presence of a suitable amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to convert the pyrazole rings to their corresponding dihydropyrazole derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can undergo substitution reactions at the pyrazole rings, particularly at the 3- and 5-positions. Common reagents for substitution reactions include halogens, sulfonyl chlorides, and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and alkyl halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated, sulfonylated, and alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and automotive industries.

Mechanism of Action

The mechanism of action of 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine: A simpler derivative with only one pyrazole ring.

    1-(propan-2-yl)-1H-pyrazol-4-amine: A related compound with a single pyrazole ring and an amine group.

    4-methyl-1-(propan-2-yl)-N-(methyl)-1H-pyrazol-3-amine: A derivative with a methyl group instead of the {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl} group.

Uniqueness

The uniqueness of 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine lies in its dual pyrazole ring structure, which provides enhanced stability and reactivity compared to simpler derivatives. This unique structure allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

4-methyl-1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-10(2)18-9-13(7-16-18)6-15-14-12(5)8-19(17-14)11(3)4/h7-11H,6H2,1-5H3,(H,15,17)

InChI Key

UVBFVGKXJXDVLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)C(C)C

Origin of Product

United States

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